molecular formula C11H11BrN2S B14852289 N-Benzyl-5-bromo-N-methylthiazol-2-amine

N-Benzyl-5-bromo-N-methylthiazol-2-amine

Cat. No.: B14852289
M. Wt: 283.19 g/mol
InChI Key: VUAGGPIKSVDYBW-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromo-N-methylthiazol-2-amine is a substituted thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a bromine atom at the 5-position of the thiazole ring, a methyl group attached to the nitrogen at position 2, and a benzyl substituent on the same nitrogen. Thiazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, though specific data for this compound remain speculative without direct evidence.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

N-benzyl-5-bromo-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2S/c1-14(11-13-7-10(12)15-11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

VUAGGPIKSVDYBW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(S2)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-Benzyl-5-bromo-N-methylthiazol-2-amine typically involves the reaction of 5-bromo-2-aminothiazole with benzyl chloride and methyl iodide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromo-N-methylthiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Benzyl-5-bromo-N-methylthiazol-2-amine with structurally related compounds from the evidence, focusing on substituents, heterocyclic cores, and molecular properties:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight Key Features Reference
This compound Thiazole 5-Bromo, N-methyl, N-benzyl Not provided ~300 (estimated) Bromine enhances lipophilicity; thiazole core offers moderate π-electron density. Inferred
N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine Benzothiazole 5-Chloro, 4-methyl, N-benzyl C₁₅H₁₃ClN₂S 288.8 Chloro substituent reduces molecular weight vs. bromo; fused benzene increases aromaticity.
N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine Pyridine 5-Bromo, N-methyl, 4-methyl, N-benzyl C₁₅H₁₆BrN₂ 291.19 Pyridine core lacks sulfur; bromo and dual methyl groups enhance steric bulk.
5-Bromo-N-butyl-2-[(2-fluorophenyl)methoxy]benzenemethanamine Benzene 5-Bromo, 2-(2-fluorobenzyloxy), N-butyl C₁₈H₂₀BrFNO ~373.3 Linear alkyl chain (butyl) increases flexibility; fluorobenzyl group adds polarity.
N-(5-bromo-2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine Tetrazole 5-Bromo, 2-methoxybenzyl, allyl C₁₂H₁₄BrN₅O 324.18 Tetrazole core (5-membered, 4N) offers high polarity; allyl group enables reactivity.

Key Findings:

Substituent Effects :

  • Bromine vs. Chlorine: Bromine increases molecular weight and lipophilicity compared to chlorine (e.g., 288.8 vs. ~300 estimated for the thiazole derivatives) . This may enhance membrane permeability but reduce solubility.
  • Benzyl vs. Alkyl Groups: The benzyl group in this compound contributes to π-π stacking interactions, unlike linear alkyl chains in benzene derivatives (e.g., butyl in ) .

Heterocyclic Core Differences: Thiazole vs. Benzothiazole: Thiazoles (single ring) lack the extended aromatic system of benzothiazoles (fused benzene-thiazole), leading to reduced planarity and altered electronic properties . Thiazole vs.

Biological Implications :

  • Brominated thiazoles (hypothesized) may exhibit stronger kinase inhibition than chlorinated analogs due to bromine’s electronegativity and van der Waals interactions .
  • Tetrazole-containing compounds (e.g., ) often show enhanced metabolic stability compared to thiazoles, though direct comparisons are absent in the evidence.

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